molecular formula C8H3BrCl2N2 B8096788 4-Bromo-1,6-dichloro-2,7-naphthyridine

4-Bromo-1,6-dichloro-2,7-naphthyridine

Cat. No.: B8096788
M. Wt: 277.93 g/mol
InChI Key: WGTUNZACEMJZBT-UHFFFAOYSA-N
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Description

4-Bromo-1,6-dichloro-2,7-naphthyridine is a chemical compound that belongs to the class of naphthyridines . Naphthyridines are heterocycles that are significant in the field of medicinal chemistry due to their wide variety of biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives, including this compound, involves various strategies. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . For instance, 4,8-substituted 1,5-naphthyridines have been synthesized from 4,8-dibromo-1,5-naphthyridine and a wide range of boronic acids in the presence of a palladium acetate catalyst .


Molecular Structure Analysis

Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It is considered the naphthalene analog of pyridine with one nitrogen atom in each ring . There are six possible isomeric naphthyridines based on the positions of the nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines, including this compound, exhibit a wide range of reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .

Properties

IUPAC Name

4-bromo-1,6-dichloro-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-6-3-13-8(11)5-2-12-7(10)1-4(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTUNZACEMJZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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